3-(N-methyl4-methoxybenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
Description
The compound 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonamido group at the 3-position of the thiophene ring and a trifluoromethyl-substituted benzyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-26(32(28,29)16-9-7-15(30-2)8-10-16)18-11-12-31-19(18)20(27)25-13-14-5-3-4-6-17(14)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFQWIWTZMUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(N-methyl-4-methoxybenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, identified by its CAS number 1116082-55-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C21H19F3N2O3S2
- Molecular Weight : 468.5 g/mol
- Structure : The compound features a thiophene core substituted with various functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound exhibits inhibitory effects on various kinases, which are crucial for cell signaling pathways involved in cancer progression and inflammation. In particular, it has shown promise as a dual inhibitor targeting both kinase and bromodomain pathways, enhancing its therapeutic potential against cancers that exhibit resistance to single-target therapies .
- Anti-inflammatory Activity : Research indicates that compounds with similar structures may possess anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related analogs:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating potent anticancer activity. The IC50 values were found to be in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors, further supporting its anticancer efficacy .
- Mechanistic Insights : Detailed mechanistic studies using Western blotting techniques indicated that the compound activates apoptotic pathways while downregulating survival signals such as AKT and ERK1/2 phosphorylation in cancer cells .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Targeting Molecular Pathways : It has been shown to interact with β-catenin, a key protein in various signaling pathways associated with cancer progression. By inducing β-catenin ubiquitination and proteasomal degradation, it may serve as a novel therapeutic agent in cancer treatment .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene-2-carboxamide compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and E. coli . The presence of specific functional groups enhances their hydrophilicity and antimicrobial efficacy.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It can participate in oxidation, reduction, and substitution reactions, making it valuable for synthesizing complex organic molecules . For instance, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Material Science
The unique properties of this compound allow for its use in developing new materials:
- Catalyst Development : It shows promise as a catalyst in various industrial processes due to its ability to facilitate chemical transformations efficiently .
Case Studies
Recent studies have focused on synthesizing thiophene-2-carboxamide derivatives and evaluating their biological activities:
- Antioxidant Activity : A study demonstrated that certain derivatives exhibited significant antioxidant properties, indicating potential health benefits .
- Antibacterial Efficacy : Research highlighted the enhanced antibacterial activity of compounds with specific substituents on the benzene ring, showcasing the importance of structural modifications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-2-carboxamide derivatives are extensively studied for their diverse biological activities. Below is a comparison of key structural analogs:
Table 1: Structural and Functional Comparison of Thiophene-2-carboxamide Derivatives
Spectral and Crystallographic Insights
- IR Spectroscopy :
- Crystal Packing :
Pharmacological Considerations
- Tautomerism : Sulfonamide-thione tautomerism () may affect binding kinetics in biological systems .
Q & A
Basic Question
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC for carboxamide protons (δ 7.3–7.6 ppm) and sulfonamido methyl groups (δ 2.8–3.1 ppm). Methoxy and trifluoromethyl groups show distinct shifts at δ 3.8–4.0 ppm and δ 120–125 ppm (¹³C), respectively .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀F₃N₂O₃S: 437.12) and isotopic patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and carboxamide C=O bands (~1650 cm⁻¹) .
What strategies improve reaction yields for introducing sulfonamido groups in thiophene derivatives?
Advanced Question
- Solvent Optimization : Use polar aprotic solvents (e.g., CH₃CN) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to enhance sulfonamide activation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 24 hours) and improve yields by 15–20% .
- In situ Monitoring : Employ TLC or inline IR to track reaction progress and adjust reagent ratios dynamically .
How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity and bioactivity?
Advanced Question
- Reactivity : The trifluoromethyl group increases electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitutions (e.g., with amines) .
- Bioactivity : Enhances metabolic stability and membrane permeability due to increased lipophilicity (logP ~3.5). In vitro assays show improved binding to targets like T-type Ca²⁺ channels compared to non-fluorinated analogs .
- Crystallographic Effects : The group induces steric hindrance, altering molecular packing (e.g., C–H⋯F interactions) and solubility .
What computational methods predict the metabolic pathways of this compound?
Advanced Question
- DFT Calculations : Model oxidation sites (e.g., sulfur in thiophene) and predict metabolites using HOMO/LUMO maps .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to identify potential hydroxylation or demethylation sites .
- In silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate clearance rates and toxicity profiles based on substituent effects .
How can researchers validate the biological activity of this compound against specific targets?
Advanced Question
- Enzyme Assays : Use fluorogenic substrates to measure inhibition of kinases or ion channels (e.g., IC₅₀ determination via fluorescence polarization) .
- Cell-Based Models : Test cytotoxicity in HEK293 or SH-SY5Y cells, correlating structure-activity relationships (SAR) with trifluoromethyl positioning .
- Crystallographic Docking : Resolve co-crystal structures with target proteins (e.g., aldose reductase) to guide rational design .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
- Purification at Scale : Replace column chromatography with continuous flow crystallization to reduce solvent waste .
- Thermal Hazards : Monitor exothermic reactions (e.g., sulfonamide activation) using calorimetry to prevent runaway conditions .
- Cost-Effective Reagents : Substitute expensive catalysts (e.g., TMSOTf) with recyclable ionic liquids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
